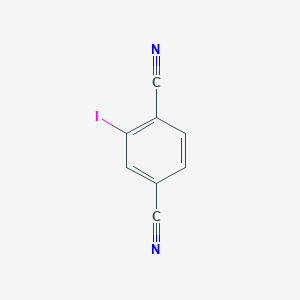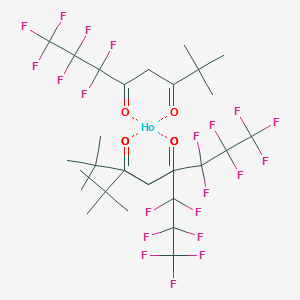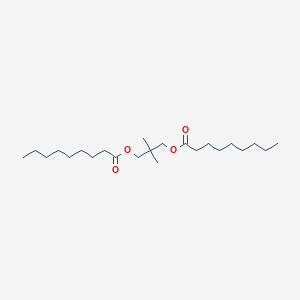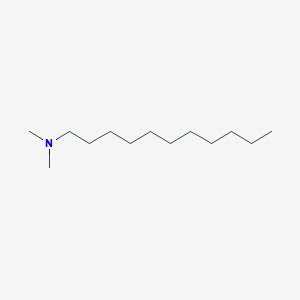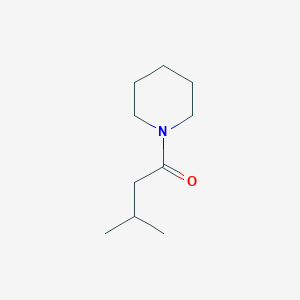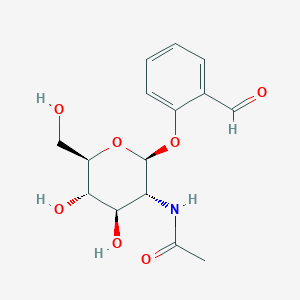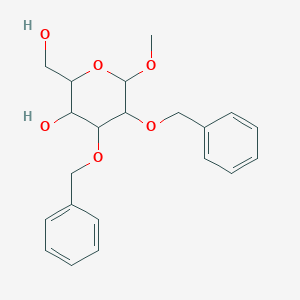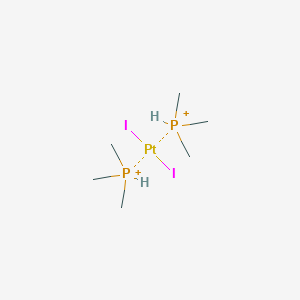
Platinum, diiodobis(trimethylphosphine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, diiodobis(trimethylphosphine)- (Pt(Me)2I2), also known as trimethylphosphine platinum diiodide, is a platinum-based compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a coordination complex of platinum that contains two trimethylphosphine and two iodide ligands.
Mécanisme D'action
The mechanism of action of Pt(Me)2I2 is not fully understood, but it is believed to involve the coordination of the platinum center with the reactants, leading to the formation of intermediate species that undergo further reactions to yield the desired products. The presence of the Platinum, diiodobis(trimethylphosphine)-sphine and iodide ligands is thought to play a crucial role in stabilizing the intermediate species and promoting the desired reactions.
Effets Biochimiques Et Physiologiques
Pt(Me)2I2 has been shown to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and ovarian cancer. It is believed to act by inducing apoptosis, inhibiting cell proliferation, and promoting DNA damage. Furthermore, Pt(Me)2I2 has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pt(Me)2I2 is its high catalytic activity, making it a useful reagent in various reactions. Furthermore, it is relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, one of the main limitations of Pt(Me)2I2 is its toxicity, which can pose a significant risk to researchers working with the compound. Therefore, appropriate safety measures must be taken when handling Pt(Me)2I2.
Orientations Futures
There are several future directions for research on Pt(Me)2I2, including the development of new synthetic methods for the preparation of the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its mechanism of action in cancer cells. Furthermore, there is a need to develop safer and more effective derivatives of Pt(Me)2I2 that can be used in clinical settings for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Pt(Me)2I2 is a unique platinum-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits excellent catalytic activity, making it a useful reagent in various reactions, and has shown significant anticancer activity against various cancer cell lines. However, its toxicity can pose a significant risk to researchers working with the compound, and there is a need to develop safer and more effective derivatives for clinical use. Overall, Pt(Me)2I2 represents a promising area of research with significant potential for future applications.
Méthodes De Synthèse
Pt(Me)2I2 can be synthesized using various methods, including the reaction of platinum(II) chloride with Platinum, diiodobis(trimethylphosphine)-sphine and iodine, or by reacting platinum(II) iodide with Platinum, diiodobis(trimethylphosphine)-sphine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using various techniques, including column chromatography.
Applications De Recherche Scientifique
Pt(Me)2I2 has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. It has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. Furthermore, Pt(Me)2I2 has been used as a reagent in organic synthesis for the preparation of various compounds, including heterocycles and chiral ligands.
Propriétés
Numéro CAS |
15703-03-4 |
|---|---|
Nom du produit |
Platinum, diiodobis(trimethylphosphine)- |
Formule moléculaire |
C6H20I2P2Pt+2 |
Poids moléculaire |
603.06 g/mol |
Nom IUPAC |
diiodoplatinum;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
Clé InChI |
KLBBLHONSHWVRG-UHFFFAOYSA-N |
SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
SMILES canonique |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
Synonymes |
diiodoplatinum, trimethylphosphanium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



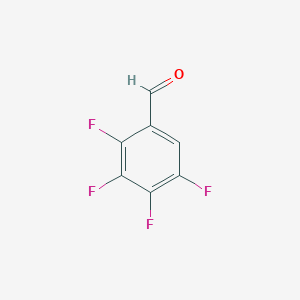
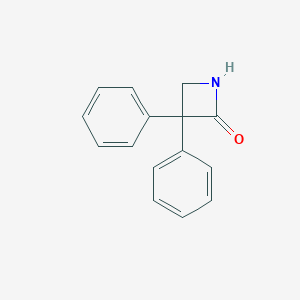

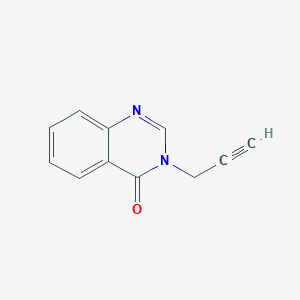
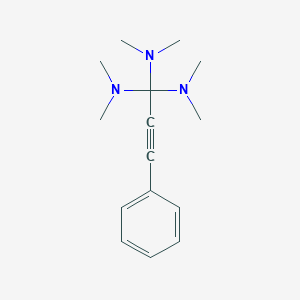
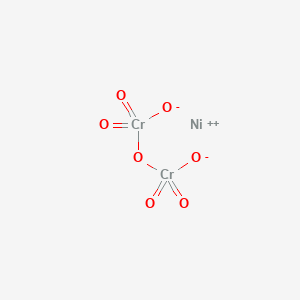
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
